N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide
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Overview
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an acetyl group, a phenyl group, and a chlorobenzamide moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the acetyl and phenyl groups. The final step involves the attachment of the 3-chlorobenzamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential bioactivity makes it a candidate for studying biological processes and interactions.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and other functional groups may bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth, reduction of inflammation, or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives with different substituents, such as:
- N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides
- 2,4-disubstituted thiazoles
Uniqueness
What sets N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide apart is its specific combination of functional groups, which may confer unique bioactivity and chemical reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c1-11(22)16-15(12-6-3-2-4-7-12)20-18(24-16)21-17(23)13-8-5-9-14(19)10-13/h2-10H,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIYYHVHPZBRIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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